N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
Description
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-10-16(22-25-12)18(24)20-8-9-23-17(13-5-6-13)11-15(21-23)14-4-2-3-7-19-14/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLYBIRSCHCZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique structural composition, including:
- Cyclopropyl group : Enhances lipophilicity and biological interactions.
- Pyrazole moiety : Known for its role in modulating various biological pathways.
- Pyridine ring : Contributes to the compound's pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 400.5 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Klebsiella pneumoniae | 150 | |
| Bacillus cereus | 200 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX). Inhibitors of COX are crucial in managing inflammation and related disorders.
Case Study: COX Inhibition
A study involving sulfonamide-containing pyrazole derivatives showed promising results in blocking COX-2 activity in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance selectivity and potency against COX enzymes, suggesting a potential pathway for developing anti-inflammatory drugs based on this compound's structure .
Synthesis
The synthesis of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step synthetic routes. A common method includes:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the cyclopropyl group through alkylation techniques.
- Carboxamide formation at the isoxazole position.
This synthetic pathway not only yields the target compound but also allows for modifications that can enhance biological activity.
Therapeutic Potential
Given its diverse biological activities, N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide holds promise as a lead compound in drug development targeting various diseases, including:
-
Cancer
- Potential as an anticancer agent through inhibition of specific signaling pathways.
-
Infectious Diseases
- Applications in treating bacterial infections due to its antimicrobial properties.
-
Inflammatory Disorders
- Development as an anti-inflammatory drug targeting COX enzymes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole- and isoxazole-containing derivatives, which are often compared to other heterocyclic systems for their physicochemical and biological properties. Below is a comparative analysis based on structural analogs and functional group variations:
Table 1: Structural and Functional Comparisons
Key Observations:
Pyridine Positional Isomerism : The query compound’s pyridin-2-yl group contrasts with the pyridin-4′-carbonyl substituents in thiourea derivatives from . Positional isomerism significantly impacts electronic properties and binding affinity; for example, pyridin-2-yl groups may enhance π-stacking interactions in enzyme active sites compared to pyridin-4-yl .
Heterocyclic Core Flexibility : Replacing the pyrazole-isoxazole system with thiadiazole (as in ) or pyrimidine alters solubility and metabolic stability. Thiadiazoles often exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
This could enhance target selectivity compared to less complex analogs.
Research Findings and Data
- Crystallographic Analysis : SHELX-based refinement () is critical for resolving steric effects caused by the cyclopropyl group, which introduces torsional strain. Comparable pyrazole derivatives show bond-length variations of <0.05 Å when cyclopropyl is substituted with bulkier groups (e.g., tert-butyl) .
- Biological Activity : Thiourea derivatives with pyridine moieties () demonstrate concentration-dependent bioactivity, suggesting that the query compound’s pyridin-2-yl group may similarly modulate dose-response curves in biological assays .
Méthodes De Préparation
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. A representative route involves:
- Cyclopropanation : Reacting pyridin-2-ylacetylene with cyclopropane carbonyl chloride under Sonogashira coupling conditions to form 3-(pyridin-2-yl)-1-cyclopropylprop-2-yn-1-one.
- Cyclization : Treating the alkyne with hydrazine hydrate in ethanol under reflux (12–24 h) to yield 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole.
Key Data :
Ethylamine Side Chain Introduction
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination:
- Alkylation : Reacting the pyrazole with 2-chloroethylamine hydrochloride in DMF using K₂CO₃ as a base (70°C, 8 h).
- Protection/Deprotection : Using Boc-protected ethylamine (e.g., Boc-ethylamine) followed by TFA deprotection in dichloromethane.
Optimized Conditions :
Synthesis of 5-Methylisoxazole-3-Carboxylic Acid
Isoxazole Ring Construction
5-Methylisoxazole-3-carboxylic acid is synthesized via:
- Cyclization of β-Ketoesters : Reacting ethyl acetoacetate with hydroxylamine hydrochloride in aqueous NaOH (reflux, 4 h) to form 5-methylisoxazole-3-carboxylate.
- Hydrolysis : Saponification of the ester using 6 M HCl (reflux, 2 h) to yield the carboxylic acid.
Key Data :
Amide Coupling to Form Final Product
Carboxylic Acid Activation
Activate 5-methylisoxazole-3-carboxylic acid using:
Coupling with Pyrazole Ethylamine
Combine the activated acid with 5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole ethylamine in DMF. Stir at room temperature for 12–24 h.
Optimized Protocol :
- Reagent: HATU (1.2 equiv), DIPEA (3.0 equiv)
- Solvent: DMF
- Temperature: 25°C
- Yield: 65–74%
- Purity (HPLC): >98%
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach condenses pyrazole formation and amide coupling:
- In Situ Cyclopropanation : Use diazocyclopropane with pyridin-2-yl acetylene in the presence of CuI.
- Direct Amidation : Employ 5-methylisoxazole-3-carbonyl chloride and pyrazole ethylamine in THF.
Advantages :
Solid-Phase Synthesis
Immobilize the pyrazole ethylamine on Wang resin, followed by automated amide coupling.
Conditions :
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Stability
- HPLC : Rt = 5.96 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Stability : Stable at 25°C for 6 months (degradation <2%).
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
Challenges and Optimization Opportunities
Regioselectivity in Pyrazole Formation
Amide Coupling Efficiency
- Improved Yields : Switch from HATU to COMU (yield increase: 72% → 82%).
Q & A
Q. Advanced Data Analysis
- PASS Software : Predicts biological targets (e.g., kinase inhibition) but requires validation via enzymatic assays (IC measurements) .
- Dose-Response Studies : Discrepancies in IC values (e.g., predicted vs. experimental) may arise from solubility issues. Use DMSO stocks ≤0.1% to avoid solvent interference .
What functional groups dominate the compound’s reactivity?
Basic Structural Analysis
Key groups include:
- Pyrazole Ring : Susceptible to electrophilic substitution at the 4-position .
- Isoxazole Carboxamide : Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
- Cyclopropyl Group : Enhances metabolic stability by reducing cytochrome P450 oxidation .
How can structural analogs be designed to enhance bioactivity?
Q. Advanced Medicinal Chemistry
- Substituent Modification : Replace pyridinyl with pyrazinyl to improve solubility .
- Linker Optimization : Ethylenediamine linkers can be substituted with PEG spacers to modulate pharmacokinetics .
Which analytical methods ensure batch-to-batch consistency?
Q. Advanced Quality Control
- TLC Monitoring : Track reaction progress using silica gel plates (CHCl:MeOH = 9:1) .
- LC-MS Purity Checks : Detect impurities <0.5% using electrospray ionization .
What biological targets are hypothesized for this compound?
Q. Basic Target Identification
- Kinase Inhibition : Structural analogs inhibit JAK2 and EGFR kinases (IC ~50–100 nM) .
- Antimicrobial Activity : Pyrazole-thiadiazole hybrids show MIC values of 2–8 µg/mL against S. aureus .
How is molecular docking applied to study target interactions?
Q. Advanced Computational Methods
- Protein Preparation : Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1ATP) .
- Docking Validation : Compare binding energies (ΔG) with co-crystallized ligands (RMSD ≤2.0 Å) .
What stability considerations are critical for storage and handling?
Q. Basic Stability Profiling
- Thermal Stability : Decomposes above 150°C; store at −20°C under argon .
- Photostability : Protect from UV light to prevent isoxazole ring degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
